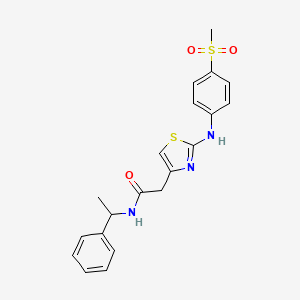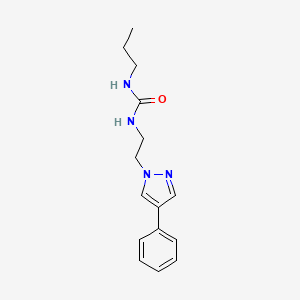
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole forms the core of various herbicides and drugs and is found in several natural products .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones. The process typically involves the generation of a key intermediate, often through a cyclization reaction .Molecular Structure Analysis
The pyrazole ring is a five-membered ring with two nitrogen atoms. In terms of geometry, the ring is planar. The carbon atoms are sp2 hybridized, and the nitrogen atoms can carry a positive charge if substituted with an alkyl group .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole derivative would depend on its exact structure. Generally, pyrazoles are crystalline solids that are moderately soluble in water. They are stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
- PEPUP has been investigated for its cytotoxic effects against cancer cells. Researchers have screened its derivatives for in vitro cell viability against human breast cancer cell lines (MCF-7) . Further studies could explore its mechanism of action and potential as an anticancer agent.
- In vitro studies have evaluated PEPUP derivatives for their anti-inflammatory effects. For instance, researchers measured the cytotoxic effect of PEPUP analogs using MTT assays in LPS-induced RAW264.7 macrophage cells . Understanding its anti-inflammatory pathways could lead to therapeutic applications.
- Pyrazole derivatives, including PEPUP, have shown promise in agrochemical research. Their bioactivity against pests, plant pathogens, and herbicidal properties warrants further exploration .
Anticancer Potential
Anti-inflammatory Activity
Agrochemical Applications
Mecanismo De Acción
Target of Action
The primary target of 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea is the soluble epoxide hydrolase (sEH) enzymes . These enzymes play a crucial role in the metabolism of fatty acid epoxides .
Mode of Action
The compound interacts with sEH enzymes, inhibiting their activity .
Biochemical Pathways
By inhibiting sEH enzymes, the compound affects the metabolism of fatty acid epoxides . This can lead to a reduction in blood pressure and inflammatory responses .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
The inhibition of sEH enzymes by 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea can lead to a variety of molecular and cellular effects. For instance, it can reduce blood pressure elevation and inflammatory responses .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(4-phenylpyrazol-1-yl)ethyl]-3-propylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-8-16-15(20)17-9-10-19-12-14(11-18-19)13-6-4-3-5-7-13/h3-7,11-12H,2,8-10H2,1H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPCIFGWUNLHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)
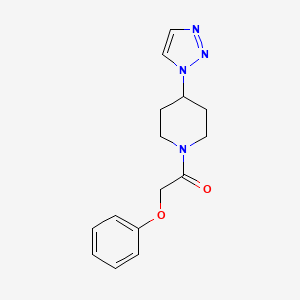
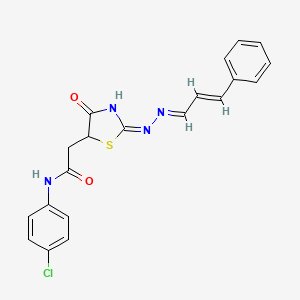
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)
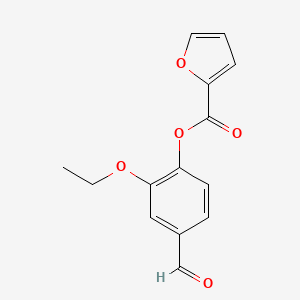
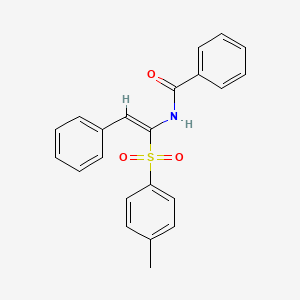
methanone](/img/structure/B2364797.png)
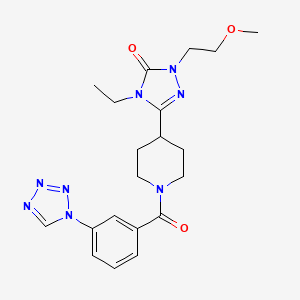
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/no-structure.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)
![17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2364804.png)
